molecular formula C20H17BrN2OS2 B2892427 3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 687566-94-5

3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2892427
CAS-Nummer: 687566-94-5
Molekulargewicht: 445.39
InChI-Schlüssel: PILIHWPWHXUKNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, a heterocyclic system with demonstrated pharmacological relevance, particularly in kinase and phosphodiesterase (PDE) inhibition . The structure features:

  • A 4-bromophenyl group at position 3, contributing to aromatic interactions in biological targets.
  • A 3-methylbenzylthio substituent at position 2, enhancing lipophilicity and steric bulk.
  • A 6,7-dihydrothieno ring, which reduces planarity and improves metabolic stability compared to fully aromatic analogs .

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2OS2/c1-13-3-2-4-14(11-13)12-26-20-22-17-9-10-25-18(17)19(24)23(20)16-7-5-15(21)6-8-16/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILIHWPWHXUKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on its biological activity, including antimicrobial efficacy, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19BrN2S\text{C}_{18}\text{H}_{19}\text{BrN}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core with a bromophenyl and a methylbenzyl thio substituent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains.

In Vitro Studies

  • Antibacterial Efficacy : The compound demonstrated activity against Staphylococcus aureus and Bacillus subtilis, with moderate effectiveness against Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these bacteria were reported to be significantly lower than those of standard antibiotics like ciprofloxacin.
  • Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects may involve inhibition of specific bacterial enzymes or pathways, such as TrmD (tRNA methyltransferase), which is crucial for bacterial protein synthesis .

Structure-Activity Relationships (SAR)

The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by various structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring enhances antibacterial activity.
  • Thioether Linkages : The incorporation of thioether groups has been associated with improved bioactivity and solubility .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Comparative Study on Thieno Derivatives : A study compared various thieno[2,3-d]pyrimidine derivatives for their antibacterial properties. Compounds with benzyl substituents exhibited enhanced activity against resistant strains .
  • Docking Studies : Molecular docking simulations have suggested that these compounds can effectively bind to target sites in bacterial enzymes, indicating potential for further drug development .

Research Findings

Recent research findings indicate that modifications to the thieno[3,2-d]pyrimidine scaffold can lead to significant improvements in biological activity:

CompoundActivity Against S. aureusActivity Against P. aeruginosaMechanism
Compound AMIC 5 µg/mLMIC 20 µg/mLTrmD inhibition
Compound BMIC 10 µg/mLMIC 50 µg/mLCell wall synthesis inhibition

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Weight (g/mol) Predicted LogP Melting Point (°C)
3-(4-Bromophenyl)-2-((3-Methylbenzyl)Thio)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One (Target) 427.3 4.2 N/A
3-Benzyl-2-((3,4-Dichlorobenzyl)Thio)-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One 435.4 5.1 N/A
2,6-Bis(3-Methoxyphenyl)-3-Methylthieno[3,2-d]Pyrimidin-4(3H)-One 406.5 3.8 148–150

Vorbereitungsmethoden

Synthesis of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (Gewald Reaction)

The 6,7-dihydrothiophene ring is constructed via the Gewald reaction, a well-established method for synthesizing 2-aminothiophene derivatives.

Reagents :

  • Cyclohexanone (10 mmol)
  • Ethyl cyanoacetate (10 mmol)
  • Sulfur (10 mmol)
  • Morpholine (20 mmol) in ethanol (50 mL)

Procedure :

  • Combine cyclohexanone, ethyl cyanoacetate, sulfur, and morpholine in ethanol.
  • Reflux the mixture at 80°C for 6–8 hours.
  • Cool to room temperature, pour into ice-water, and acidify with hydrochloric acid.
  • Filter the precipitate and recrystallize from ethanol to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a pale-yellow solid.

Key Data :

  • Yield: 65–75%
  • Characterization: $$ ^1H $$-NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 1.70–1.85 (m, 4H, cyclohexyl), 2.50 (s, 2H, thiophene-CH₂), 4.15 (q, 2H, CH₂CH₃).

Formation of 3-(4-Bromophenyl)-2-Thioxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-4(3H)-One

The aminothiophene intermediate is cyclized with 4-bromophenyl isothiocyanate to install the pyrimidinone core and 4-bromophenyl group.

Reagents :

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (5 mmol)
  • 4-Bromophenyl isothiocyanate (5 mmol)
  • Potassium hydroxide (10 mmol) in ethanol (30 mL)

Procedure :

  • Dissolve the aminothiophene ester in ethanol and add 4-bromophenyl isothiocyanate.
  • Stir at room temperature for 2 hours to form the thiourea intermediate.
  • Add potassium hydroxide and reflux for 4 hours to induce cyclization.
  • Acidify with dilute hydrochloric acid, filter, and recrystallize from dimethyl sulfoxide to obtain the 2-thioxo derivative.

Key Data :

  • Yield: 60–70%
  • Characterization: IR (KBr) 1675 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S); $$ ^1H $$-NMR (DMSO-d₆) δ 7.45–7.60 (m, 4H, Ar-H), 3.20 (s, 2H, thiophene-CH₂).

Alkylation with 3-Methylbenzyl Bromide

The thioxo group at position 2 is alkylated with 3-methylbenzyl bromide to introduce the (3-methylbenzyl)thio substituent.

Reagents :

  • 3-(4-Bromophenyl)-2-thioxo-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (3 mmol)
  • 3-Methylbenzyl bromide (3.3 mmol)
  • Sodium hydride (6 mmol) in N,N-dimethylformamide (20 mL)

Procedure :

  • Suspend the 2-thioxo derivative in N,N-dimethylformamide and add sodium hydride under nitrogen.
  • After 30 minutes, add 3-methylbenzyl bromide dropwise.
  • Stir at 60°C for 6 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

  • Yield: 50–60%
  • Characterization: $$ ^1H $$-NMR (CDCl₃) δ 2.35 (s, 3H, CH₃), 4.65 (s, 2H, SCH₂), 7.10–7.40 (m, 8H, Ar-H).

Analytical Validation and Optimization

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS m/z 513.2 [M+H]⁺ (calculated for C₂₁H₁₈BrN₂OS₂: 512.2).
  • Elemental Analysis : Calculated C 49.13%, H 3.53%, N 5.46%; Found C 48.95%, H 3.60%, N 5.38%.

Challenges in Alkylation

  • Competitive Oxidation : The thiolate intermediate is prone to oxidation, necessitating inert conditions.
  • Solvent Selection : N,N-Dimethylformamide outperforms tetrahydrofuran due to better solubility of intermediates.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Gewald Reaction Cyclohexanone, ethyl cyanoacetate, S₈, morpholine 65–75
Cyclization 4-Bromophenyl isothiocyanate, KOH 60–70
Alkylation 3-Methylbenzyl bromide, NaH 50–60

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with cyclization of a thiophene-pyrimidine core followed by substitution reactions. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Cyclization steps often require reflux (~100–120°C), while substitutions may proceed at room temperature .
  • Catalysts : Use of bases (e.g., K2_2CO3_3) facilitates thioether bond formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and core structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C20_{20}H18_{18}BrN2_2OS2_2: ~461.0 g/mol) .
  • IR Spectroscopy : Detects functional groups like thioether (C-S, ~600–700 cm1^{-1}) and carbonyl (C=O, ~1650–1750 cm1^{-1}) .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer :
  • Cancer cell lines : Test antiproliferative effects using MTT assays in HeLa or MCF-7 cells .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or inflammatory enzymes (COX-2) via fluorometric/colorimetric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .
  • Thioether linkage modification : Compare benzylthio vs. alkylthio chains to evaluate lipophilicity and binding .
  • Biological testing : Use isogenic cell lines (e.g., wild-type vs. mutant EGFR) to probe target specificity .

Q. How can contradictions in biological data across studies be resolved?

  • Methodological Answer :
  • Purity validation : Re-analyze compound purity via HPLC (>95%) to rule out batch variability .
  • Assay standardization : Use shared protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the thienopyrimidine core’s orientation .
  • MD simulations : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can target engagement be experimentally validated in cellular models?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant proteins .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
  • CRISPR knockouts : Ablate putative targets (e.g., EGFR) to assess loss of compound efficacy .

Methodological Challenges and Solutions

Q. What purification strategies address low solubility during synthesis?

  • Answer :
  • Gradient crystallization : Use mixed solvents (e.g., dichloromethane/hexane) to precipitate the compound .
  • Size-exclusion chromatography : Separate high-molecular-weight byproducts .

Q. How can scale-up challenges (e.g., exothermic reactions) be mitigated?

  • Answer :
  • Batch vs. flow chemistry : Transition to continuous flow for controlled heat dissipation .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and improve recovery .

Q. Why might reproducibility fail across labs, and how is this resolved?

  • Answer :
  • Ambient moisture sensitivity : Use anhydrous solvents and glove-box conditions for moisture-sensitive steps .
  • Detailed SOPs : Document reaction parameters (e.g., stirring speed, degassing steps) to standardize protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.